Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide
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Overview
Description
Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide is a complex organic compound that features a sulfonic acid group, a brominated pyrazole ring, and an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide typically involves multi-step organic reactions. One common method starts with the bromination of pyrazole to form 4-bromo-pyrazole. This intermediate is then reacted with ethylamine to introduce the ethyl linkage. Finally, the sulfonic acid group is introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The bromine atom can be reduced to form a hydrogenated pyrazole ring.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide involves its interaction with molecular targets such as enzymes or receptors. The brominated pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Propane-2-sulfonic acid [2-(4-chloro-pyrazol-1-yl)-ethyl]-amide
- Propane-2-sulfonic acid [2-(4-fluoro-pyrazol-1-yl)-ethyl]-amide
- Propane-2-sulfonic acid [2-(4-iodo-pyrazol-1-yl)-ethyl]-amide
Uniqueness
Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity to biological targets and improve its efficacy in various applications .
Properties
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]propane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN3O2S/c1-7(2)15(13,14)11-3-4-12-6-8(9)5-10-12/h5-7,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKLPWRJGOPUDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCCN1C=C(C=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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